molecular formula C17H12N2O6 B5553562 4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid

4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid

Cat. No. B5553562
M. Wt: 340.29 g/mol
InChI Key: VULXEAWBUOZGKS-JYRVWZFOSA-N
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Description

The chemical compound of interest belongs to a class of heterocyclic compounds that are significant in pharmaceutical and materials science due to their complex structures and potential biological activities. While direct research on this exact molecule is scarce, investigations into similar compounds offer valuable insights into its likely synthesis, structure, and properties.

Synthesis Analysis

The synthesis of complex molecules like the one often involves multi-step reactions, including condensation, cyclization, and functional group transformations. For example, Moser et al. (2005) described a synthesis involving the reaction of formaldehyde and dimethyl-1,3-propanediamine with p-methoxycarbonylbenzenediazonium chloride, which parallels the type of synthetic strategy that might be employed for the target compound (Moser, S., Bertolasi, V., & Vaughan, K., 2005).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods like NMR and IR are crucial for elucidating the molecular structure of complex compounds. For instance, the study by Moser et al. (2005) on a related compound offers insights into disorder in crystal structures, orientations of molecular groups, and conformational details, which are pertinent to understanding the molecular structure of the target compound.

Chemical Reactions and Properties

Chemical reactions and properties of such complex molecules depend significantly on their functional groups and molecular structure. The compound's reactivity can be inferred from studies on similar molecules, indicating susceptibility to nucleophilic attacks, potential for forming coordination complexes, and the presence of reactive sites for condensation or substitution reactions.

Physical Properties Analysis

The physical properties, including melting point, solubility, and crystal structure, are directly influenced by the molecular configuration and intermolecular forces. For example, variations in symmetry and structural arrangements in solvates, as discussed by Singh and Baruah (2009), provide insights into how the physical form of the compound can vary under different conditions (Singh, D., & Baruah, J., 2009).

Scientific Research Applications

Inhibition of Aminoglycoside Resistance Enzymes

Research by Lin et al. (2013) identified potential inhibitors of AAC(6')-Ib, an aminoglycoside resistance enzyme, through an in silico screening approach. Compounds closely related to the specified chemical structure demonstrated micromolar activity in inhibiting the acetylation of kanamycin A, suggesting their role in combating antibiotic resistance [Lin et al., 2013].

Novel Heterocyclic Ligands and Metal Complexes

Kareem et al. (2019) focused on the preparation and spectral characterization of novel heterocyclic ligands derived from 2,4,6-trioxo tetrahydro pyrimidine and their complexes with Pd(II). The study demonstrates the synthetic versatility of related compounds in creating complex structures with potential applications in catalysis and material science [Kareem et al., 2019].

Modification of Polymer Branching Density

Yang et al. (2017) explored the manipulation of polymer branching density in ethylene polymerization using phosphine-sulfonate-based Pd and Ni complexes, where a heterocyclic unit similar to the compound was installed in the ligand framework. This research underlines the compound's relevance in the development of high-performance polymeric materials [Yang et al., 2017].

Aggregation Enhanced Emission Properties

Srivastava et al. (2017) investigated the luminescent properties of pyridyl substituted benzamides with a core structure resembling the mentioned compound. Their findings on aggregation-enhanced emission (AEE) and multi-stimuli-responsive properties open pathways for applications in optoelectronic devices and sensory materials [Srivastava et al., 2017].

Synthesis and Corrosion Inhibition Studies

Hadi et al. (2018) synthesized new barbituric acid derivatives, including compounds structurally related to the query, to study their corrosion inhibition potential for mild steel. This research highlights the potential of such compounds in industrial applications, particularly in corrosion protection [Hadi et al., 2018].

properties

IUPAC Name

4-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O6/c1-9-2-7-12(25-9)8-13-14(20)18-17(24)19(15(13)21)11-5-3-10(4-6-11)16(22)23/h2-8H,1H3,(H,22,23)(H,18,20,24)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULXEAWBUOZGKS-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(5Z)-5-[(5-methylfuran-2-yl)methylidene]-2,4,6-trioxo-1,3-diazinan-1-yl]benzoic acid

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